![molecular formula C12H11N3O3 B1384386 2-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]acetic acid CAS No. 1146290-12-1](/img/structure/B1384386.png)
2-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]acetic acid
Overview
Description
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis Techniques : This compound has been synthesized through various methods, including acylation and Michael addition processes. An example includes the preparation of related compounds through acylation with maleic or citraconic anhydrides (Chui et al., 2004). Another method involves the synthesis of pyrimidine photoproducts, which are similar in structure, from readily available pyrimidine derivatives (Taguchi, 1978).
Chemical Reactivity and Biological Evaluation
- Chemical Behavior and Synthesis of Derivatives : Studies have investigated the chemical behavior of related pyrimidine compounds, leading to the synthesis of various derivatives such as Schiff bases and nitrogen heterocyclic compounds (Farouk et al., 2021).
- Biological Activities : Certain derivatives of this compound have shown promising biological activities. For instance, some compounds have exhibited plant growth stimulating effects (Pivazyan et al., 2019).
Molecular Docking and Synthesis Studies
- Molecular Docking Studies : Substituted derivatives of related pyrimidines have been synthesized and their affinity with proteins like CDK4 has been predicted through molecular docking studies (Holam et al., 2022).
Synthesis of Additional Derivatives
- Synthesis of Pyrimidine Derivatives : Various research has focused on synthesizing different pyrimidine derivatives, demonstrating the versatility and adaptability of the compound in chemical syntheses (Erkin et al., 2004).
Observational Studies on Pyrimidine Compounds
- Regioselective Synthesis and Thermal Rearrangement : Studies have observed novel thermal rearrangements in the reaction of guanidines with pyrimidine compounds, leading to new insights into the synthesis of pyrimido[1,2-a][1,3,5]triazin-6-ones (Sachdeva et al., 2012).
Antimicrobial and Anticancer Studies
- Antimicrobial and Anticancer Potentials : Some pyrimidine derivatives have shown moderate insecticidal and fungicidal activities in preliminary bioassays (Zhu & Shi, 2011). Another study synthesized and evaluated a series of pyrimidine derivatives for their antimicrobial and anticancer potential, indicating the therapeutic potentials of these compounds (Sharma et al., 2012).
Novel Synthesis and Photophysical Studies
- Synthesis of Pt(II) Complexes : Pt(II) complexes containing pyrimidine derivatives have been synthesized, demonstrating their potential as chromogenic and luminescent sensors for acids (Zhang et al., 2009).
properties
IUPAC Name |
2-(4-methyl-6-oxo-2-pyridin-4-yl-1H-pyrimidin-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-7-9(6-10(16)17)12(18)15-11(14-7)8-2-4-13-5-3-8/h2-5H,6H2,1H3,(H,16,17)(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAMDRWCJYDZBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C2=CC=NC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



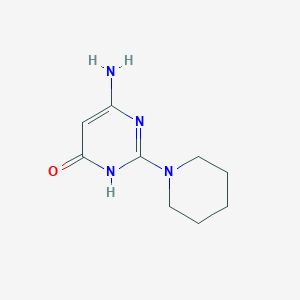
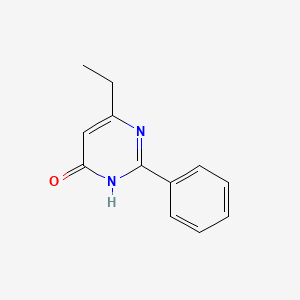
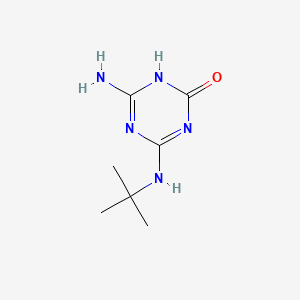
![N-cyclopropyl-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B1384308.png)


![6-(aminomethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384314.png)
![6-amino-2-[(3-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384318.png)
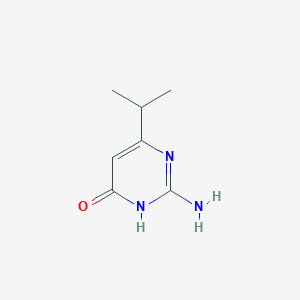

![6-amino-2-[(2-phenylethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384323.png)
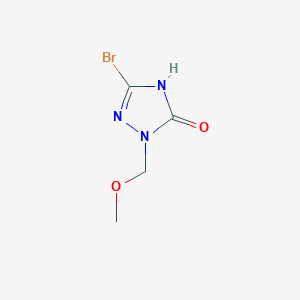
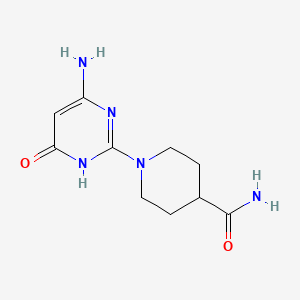
![5-benzyl-6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384326.png)